2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide
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Overview
Description
"2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide" is an intriguing molecule with potential applications in various fields of science. This compound, with its complex structure, has attracted attention due to its potential biological activities and chemical properties. Its unique arrangement of benzylidene and thiazolidinone moieties imparts a range of interesting characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide involves a multi-step reaction starting with readily available starting materials. The synthesis typically includes:
Step 1: Condensation reaction between benzaldehyde and thiazolidine-2,4-dione under basic conditions to form 5-benzylidene-2,4-dioxo-1,3-thiazolidine.
Step 2: N-acylation of the product using acetic anhydride to introduce the acetamide functionality.
Step 3: Linkage of two thiazolidinone units via an ethyl bridge, typically achieved by a substitution reaction using an appropriate alkylating agent such as 1,2-dibromoethane.
Reaction conditions often involve:
Solvents: Ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate.
Temperatures: Typically, reactions are carried out at room temperature to slightly elevated temperatures (25-80°C).
Industrial Production Methods:
Industrial production of this compound may involve scaling up the aforementioned synthetic steps with optimization for efficiency and yield. Techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability, can be employed. Additionally, purification methods like recrystallization or chromatography are essential for obtaining high-purity product.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo several types of reactions:
Oxidation: Possible oxidation of the benzylidene moiety to form benzaldehyde derivatives.
Reduction: Reduction of the thiazolidinone rings to thiazolidines under reducing conditions.
Substitution: The acetamide and thiazolidinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted acetamides and thiazolidinones.
Scientific Research Applications
This compound finds applications in diverse areas:
Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of this compound can be attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound could act on cellular receptors, modulating their signaling pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Thiazolidinediones: Share the thiazolidinone core but differ in their functional groups and substitution patterns.
Benzylidene Compounds: Compounds with a benzylidene group, though differing in other structural aspects.
Acetamides: Various acetamide derivatives with different substituents.
Uniqueness:
Structural Complexity: The presence of two thiazolidinone moieties linked by an ethyl bridge and a benzylidene group makes this compound unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
That's the breakdown of the compound "2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide". Got any other mind-bending compounds you'd like to explore?
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c21-13(18-6-7-19-14(22)10-26-16(19)24)9-20-15(23)12(27-17(20)25)8-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,18,21)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZSOUHFKWHRDA-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)S1)CCNC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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